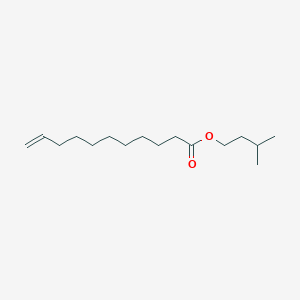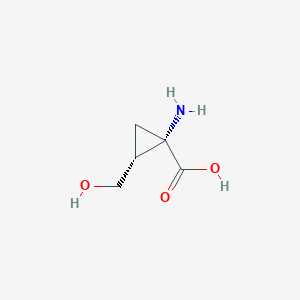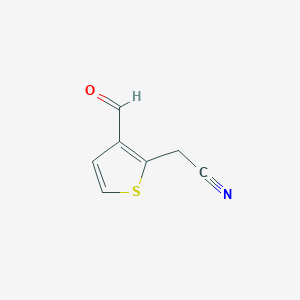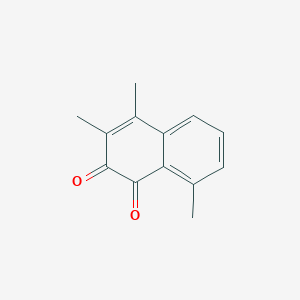
3,4,8-Trimethylnaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,8-Trimethylnaphthalene-1,2-dione, also known as TMNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMNQ is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 188-190°C.
Mechanism Of Action
The mechanism of action of 3,4,8-Trimethylnaphthalene-1,2-dione is not fully understood, but it is believed to act as a free radical scavenger, protecting cells from oxidative damage. 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to inhibit lipid peroxidation, which is a major cause of oxidative stress in cells. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical And Physiological Effects
3,4,8-Trimethylnaphthalene-1,2-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4,8-Trimethylnaphthalene-1,2-dione can protect cells from oxidative damage induced by hydrogen peroxide and other oxidizing agents. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro. In vivo studies have shown that 3,4,8-Trimethylnaphthalene-1,2-dione can protect against liver damage induced by alcohol and other toxins.
Advantages And Limitations For Lab Experiments
One advantage of using 3,4,8-Trimethylnaphthalene-1,2-dione in lab experiments is its strong antioxidant properties, which can help protect cells from oxidative damage during experimental procedures. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione is relatively easy to synthesize and has a high purity, making it a reliable and consistent reagent. One limitation of using 3,4,8-Trimethylnaphthalene-1,2-dione in lab experiments is its potential toxicity at high concentrations. Careful dosing and safety precautions must be taken to ensure the safety of researchers and experimental subjects.
Future Directions
There are several potential future directions for research on 3,4,8-Trimethylnaphthalene-1,2-dione. One area of interest is the development of new drugs based on the antioxidant properties of 3,4,8-Trimethylnaphthalene-1,2-dione. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione could be used as a building block for the synthesis of new materials with unique properties. Further studies could also explore the potential of 3,4,8-Trimethylnaphthalene-1,2-dione as a therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
3,4,8-Trimethylnaphthalene-1,2-dione can be synthesized through a multi-step process starting from 1,4-naphthoquinone. The first step involves the addition of two methyl groups to the naphthalene ring using a Friedel-Crafts alkylation reaction. The resulting product is then oxidized using a mild oxidizing agent to form the final product, 3,4,8-Trimethylnaphthalene-1,2-dione.
Scientific Research Applications
3,4,8-Trimethylnaphthalene-1,2-dione has been studied extensively for its potential applications in various fields of science, including organic chemistry, materials science, and pharmacology. 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to exhibit strong antioxidant properties, making it a potential candidate for the development of new drugs to treat oxidative stress-related diseases. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been used as a building block for the synthesis of novel organic materials, such as conducting polymers and dyes.
properties
CAS RN |
135467-67-3 |
|---|---|
Product Name |
3,4,8-Trimethylnaphthalene-1,2-dione |
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3,4,8-trimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-7-5-4-6-10-8(2)9(3)12(14)13(15)11(7)10/h4-6H,1-3H3 |
InChI Key |
GBCQXPRZEBKDBI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
synonyms |
1,2-Naphthalenedione, 3,4,8-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



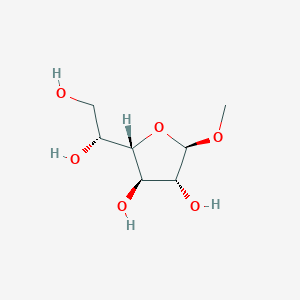
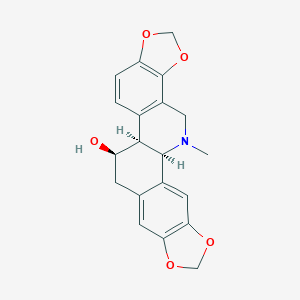
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
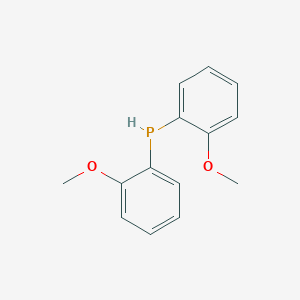
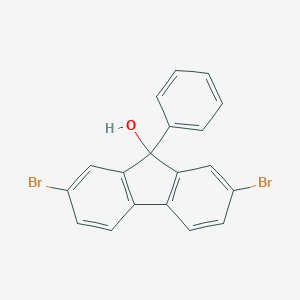
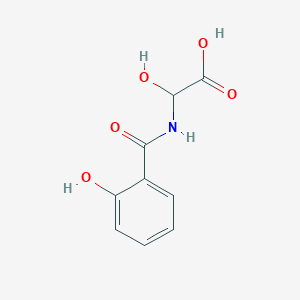

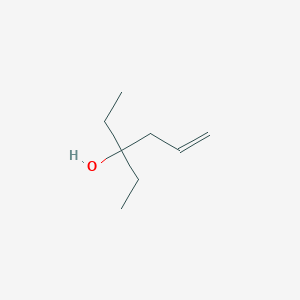
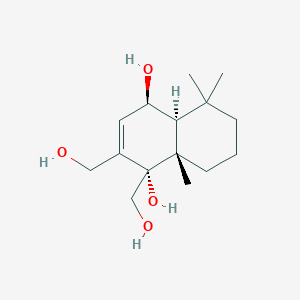
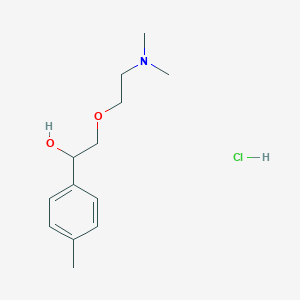
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
